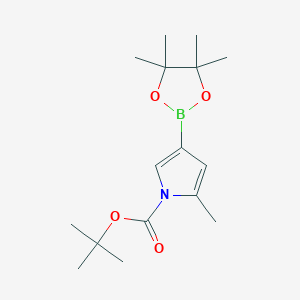

1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18025330

Molecular Formula: C16H26BNO4

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26BNO4 |

|---|---|

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |

| Standard InChI Key | BJPUROKZECDUMN-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted at the 3-position with a boronic acid pinacol ester and at the 5-position with a methyl group. The Boc protecting group at the 1-position enhances solubility and prevents undesired side reactions during synthetic sequences . The boron atom adopts a trigonal planar geometry, facilitating its participation in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆BNO₄ | |

| Molecular Weight | 307.2 g/mol | |

| Melting Point | 68–70°C | |

| Appearance | White crystalline solid | |

| Storage Conditions | -20°C in inert atmosphere |

The Boc group’s tert-butyl moiety imparts steric bulk, reducing aggregation and enhancing crystallinity . The pinacol ester stabilizes the boronic acid, preventing protodeboronation while maintaining reactivity toward transition metal catalysts .

Synthesis and Manufacturing

Halogenation and Boronation

Synthesis typically begins with halogenation of 5-methylpyrrole derivatives. For example, iodination at the 3-position using N-iodosuccinimide (NIS) yields 3-iodo-5-methylpyrrole, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) . A representative protocol involves:

-

Halogenation:

-

Borylation:

-

Boc Protection:

Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group .

Optimization Strategies

Recent studies emphasize the use of ligand-accelerated catalysis to improve yields. For instance, SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) enhances turnover in Pd-mediated borylation steps, achieving >80% yield . Solvent selection (e.g., THF vs. dioxane) also impacts reaction efficiency, with polar aprotic solvents favoring faster transmetalation .

Applications in Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl motifs. Notable examples include:

-

Anticancer Agents: Coupling with pyridine-derived bromides yields kinase inhibitors targeting EGFR and ALK .

-

Antiviral Compounds: Integration into indole scaffolds produces non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

PROTAC Development

The pyrrole core serves as a linker in proteolysis-targeting chimeras (PROTACs), enabling selective degradation of oncogenic proteins like BRD4 . The Boc group’s orthogonality allows sequential functionalization without side reactions .

Research Findings and Case Studies

Case Study: ALK Inhibitor Synthesis

In a 2023 study, researchers utilized this boronic ester to synthesize Lorlatinib analogs. Key steps included:

-

Suzuki coupling with 2-chloro-5-fluoropyrimidine.

-

Deprotection of the Boc group under acidic conditions.

-

Amidation to introduce a sulfonamide moiety.

The final compound exhibited IC₅₀ = 1.2 nM against ALK-positive cell lines .

Stability Profiling

Future Perspectives

Catalytic Innovations

Emerging photoredox methods promise to enable C-H borylation directly on pyrroles, bypassing halogenation steps . Dual catalysis systems (Pd/Ni) may further expand coupling partners to include unactivated alkenes .

Therapeutic Expansion

Ongoing clinical trials explore boronic acid derivatives in neurodegenerative diseases (e.g., Alzheimer’s), leveraging their ability to inhibit β-secretase . The compound’s adaptability positions it as a key player in next-generation therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume